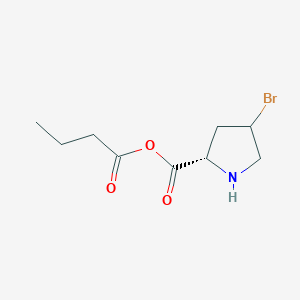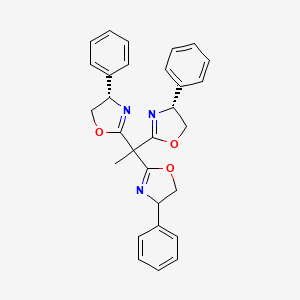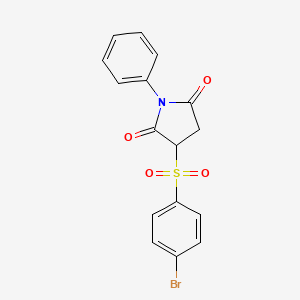
3-(4-Bromobenzene-1-sulfonyl)-1-phenylpyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine ring substituted with a phenyl group and a sulfonyl group attached to a bromophenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or amines.
Substitution: A variety of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: Potential targets include enzymes and receptors involved in neurological pathways.
Pathways Involved: The compound may modulate signaling pathways by inhibiting or activating specific enzymes or receptors, leading to altered cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((4-Bromophenyl)sulfonyl)-1-(4-chlorophenyl)-1-propanone: This compound features a similar sulfonyl and bromophenyl moiety but differs in the presence of a chlorophenyl group.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a valine residue and a similar sulfonyl-bromophenyl structure.
Uniqueness
3-((4-Bromophenyl)sulfonyl)-1-phenylpyrrolidine-2,5-dione is unique due to its specific combination of a pyrrolidine ring, phenyl group, and sulfonyl-bromophenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90455-57-5 |
|---|---|
Molekularformel |
C16H12BrNO4S |
Molekulargewicht |
394.2 g/mol |
IUPAC-Name |
3-(4-bromophenyl)sulfonyl-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H12BrNO4S/c17-11-6-8-13(9-7-11)23(21,22)14-10-15(19)18(16(14)20)12-4-2-1-3-5-12/h1-9,14H,10H2 |
InChI-Schlüssel |
FOQVDMBQFXGOAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
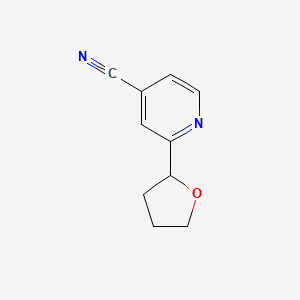
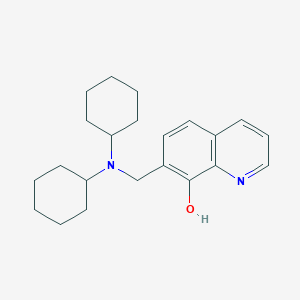
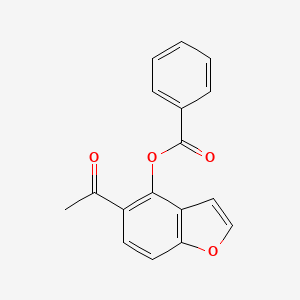
![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)
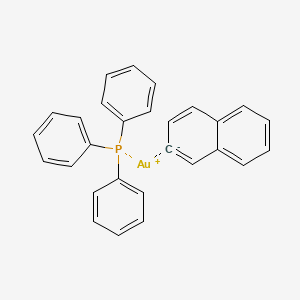
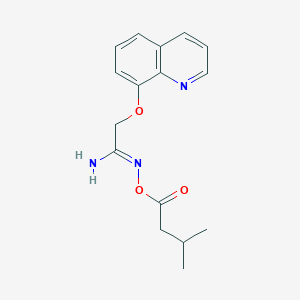
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)
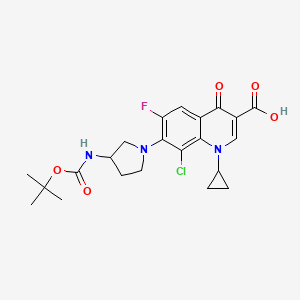
![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
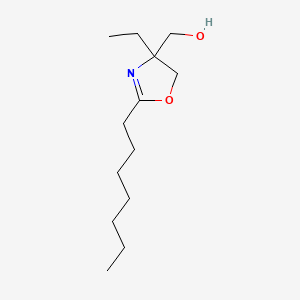
![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
